

Application Notes and Protocols: 4'-Diethylaminoacetophenone in Free-Radical Polymerization of Acrylates

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Compound of Interest

Compound Name: **4'-Diethylaminoacetophenone**

Cat. No.: **B1329818**

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Introduction

These application notes provide a comprehensive overview of the use of **4'-Diethylaminoacetophenone** as a photoinitiator for the free-radical polymerization of acrylate monomers. **4'-Diethylaminoacetophenone** is a Type II photoinitiator that, upon exposure to ultraviolet (UV) light, initiates polymerization in conjunction with a co-initiator, typically a tertiary amine. This system is particularly relevant in applications requiring rapid, controlled curing of acrylate-based formulations, such as in the development of dental resins, coatings, and adhesives.

Mechanism of Action: Type II Photoinitiation

4'-Diethylaminoacetophenone functions as a photoinitiator via a hydrogen abstraction mechanism, characteristic of Type II photoinitiators. The process can be summarized in the following steps:

- Photoexcitation: Upon absorption of UV radiation, the **4'-Diethylaminoacetophenone** molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

- **Exciplex Formation:** The excited triplet state of the photoinitiator interacts with a hydrogen donor, typically a tertiary amine co-initiator, to form an excited state complex known as an exciplex.
- **Radical Generation:** Within the exciplex, an electron transfer from the amine to the excited photoinitiator occurs, followed by a proton transfer. This process results in the formation of two radical species: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator.
- **Initiation:** The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of acrylate monomers by adding to the vinyl group, thereby starting the polymer chain growth. The ketyl radical is generally less reactive towards the monomer and may participate in termination reactions.

Experimental Data

While specific quantitative data for the polymerization of acrylates using **4'-Diethylaminoacetophenone** is not readily available in the literature, extensive studies have been conducted on the structurally similar and highly related compound, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP). The following tables summarize key kinetic data from the photopolymerization of Methyl Methacrylate (MMA) initiated by DEABP, which can serve as a valuable reference and starting point for experiments with **4'-Diethylaminoacetophenone**.

Table 1: Effect of Photoinitiator (DEABP) Concentration on the Rate of Polymerization of Methyl Methacrylate (MMA) at 30°C

DEABP Concentration (M)	Rate of Polymerization (Rp) (M/s x 10-5)
0.005	3.5
0.01	4.8
0.03	7.0
0.06	8.5
0.10	9.5

Table 2: Effect of Light Intensity on the Rate of Polymerization of MMA with DEABP at 30°C

Light Intensity (%)	Rate of Polymerization (Rp) (M/s x 10-5)
100	7.0
50	4.9
25	3.5
12.5	2.5

Experimental Protocols

The following protocols are based on established procedures for the photopolymerization of acrylates using aminobenzophenone-type photoinitiators and can be adapted for use with **4'-Diethylaminoacetophenone**.

Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)

Materials:

- Methyl Methacrylate (MMA), inhibitor removed
- **4'-Diethylaminoacetophenone**
- Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)
- Nitrogen gas
- Glass reaction vials
- UV light source (e.g., medium-pressure mercury lamp with appropriate filters)
- Magnetic stirrer and stir bars

Procedure:

- Monomer Purification: To remove the inhibitor, wash MMA three times with a 5% aqueous sodium hydroxide solution, followed by washing with deionized water. Dry the inhibitor-free monomer over anhydrous calcium chloride and then distill under reduced pressure.
- Preparation of the Reaction Mixture: In a glass vial, prepare the desired formulation by dissolving **4'-Diethylaminoacetophenone** and the co-initiator (a typical molar ratio of photoinitiator to co-initiator is 1:1 to 1:2) in the purified MMA monomer. A typical concentration range for the photoinitiator is 0.005 M to 0.1 M.
- Inerting: Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Photopolymerization: Place the vial in a thermostatted holder at the desired temperature (e.g., 30°C) and expose it to a UV light source of known intensity and wavelength. Ensure continuous stirring throughout the reaction.
- Monitoring the Reaction: The progress of the polymerization can be monitored by various techniques such as gravimetry (to determine monomer conversion), dilatometry (to measure volume contraction), or spectroscopy (e.g., FT-IR to follow the disappearance of the acrylate double bond).
- Termination and Polymer Isolation: After the desired reaction time or conversion is reached, turn off the UV source. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol. Filter and dry the polymer to a constant weight.

Protocol 2: Preparation of an Acrylate-Based Coating

Materials:

- Acrylate oligomer (e.g., Urethane diacrylate)
- Reactive diluent (e.g., Hexanediol diacrylate - HDDA)
- **4'-Diethylaminoacetophenone**
- Co-initiator (e.g., Triethanolamine - TEOA)
- Substrate (e.g., glass slide, metal panel)

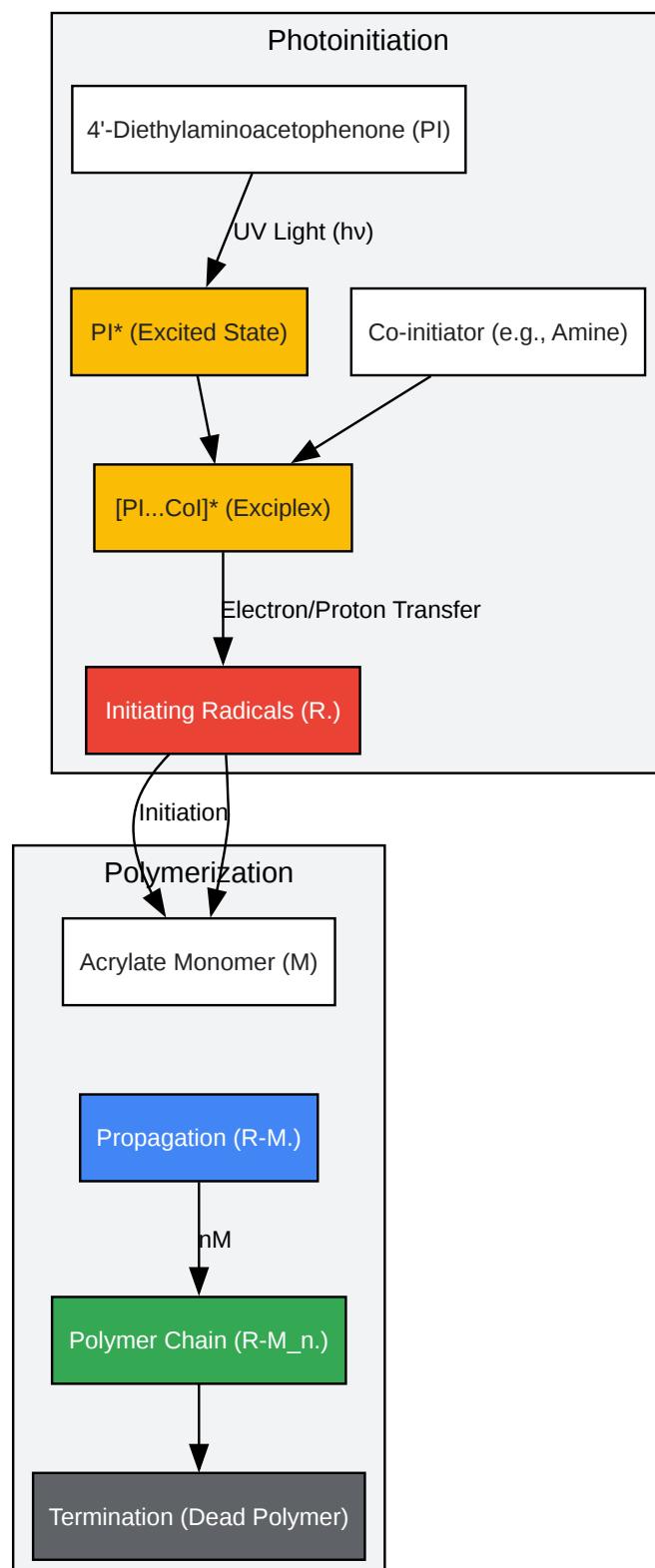
- Film applicator (e.g., doctor blade)
- UV curing system

Procedure:

- Formulation Preparation: In a suitable container, mix the acrylate oligomer and reactive diluent to achieve the desired viscosity. Add **4'-Diethylaminoacetophenone** (e.g., 1-3 wt%) and the co-initiator (e.g., 2-5 wt%) and mix thoroughly until a homogeneous solution is obtained.
- Film Application: Apply the formulation onto the substrate using a film applicator to create a uniform thin film of a specific thickness (e.g., 25-50 μm).
- UV Curing: Immediately pass the coated substrate under a UV lamp on a conveyor belt at a controlled speed to ensure a specific UV dose. The UV source should have an appropriate spectral output that matches the absorption spectrum of the photoinitiator.
- Cure Assessment: Evaluate the degree of cure by methods such as solvent resistance (e.g., MEK rub test), hardness measurement (e.g., pencil hardness), or FT-IR spectroscopy to determine the percentage of acrylate double bond conversion.

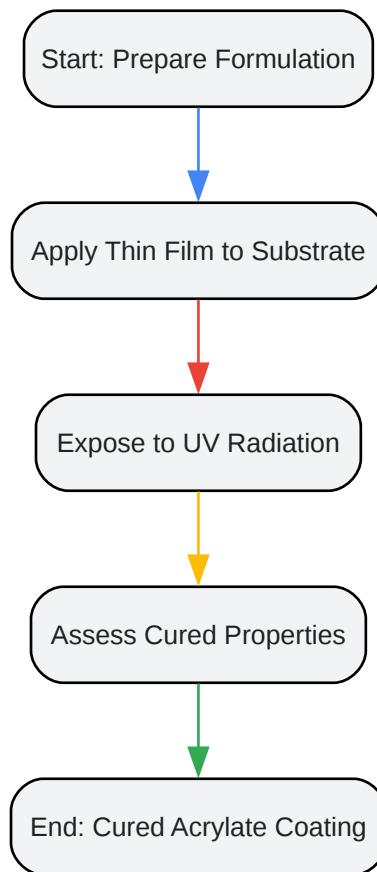
Visualizations

The following diagrams illustrate the key processes involved in the free-radical polymerization of acrylates initiated by **4'-Diethylaminoacetophenone**.



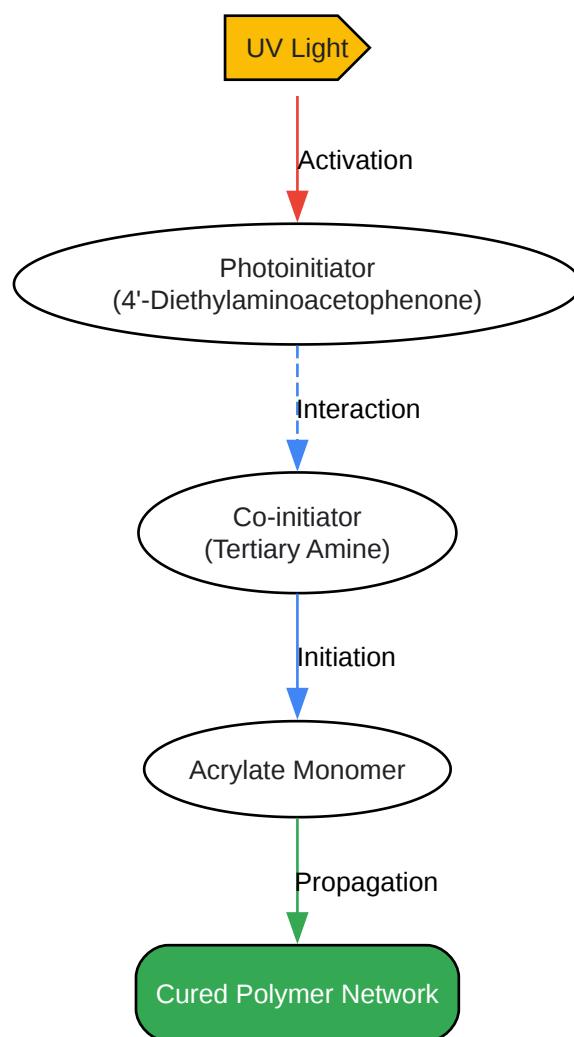
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Caption: Overall workflow of photopolymerization.



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Caption: Experimental workflow for UV curing.



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